ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-ethyl-4-oxoquinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-12-15-11-8-6-5-7-10(11)14(18)16(12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIOAYALJLUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Comparative Insights
Structural Modifications and Physicochemical Properties
- In contrast, sulfanyl or thioether linkages (e.g., in and ) introduce polarity and hydrogen-bonding capacity, affecting solubility.
- Hybrid Systems: Pyrazole-quinazolinone hybrids (e.g., ) exhibit expanded π-conjugation, which may enhance binding to biological targets like cyclooxygenase (COX) in anti-inflammatory applications.
Data-Driven Comparison Table: Pharmacological and Physical Properties
Biological Activity
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features a quinazoline ring, characterized by its bicyclic structure, which is known for its diverse biological activities. The compound is synthesized through a multi-step process involving the reaction of ethyl acetate with the corresponding quinazoline derivative. The presence of functional groups such as esters and heterocycles enhances its reactivity and potential biological activity, making it a valuable intermediate in drug discovery.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its interactions with specific biological targets. Key areas of investigation include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor effects. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the precise mechanisms involved .
- Antimicrobial Properties : The compound has also shown promise in antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections .
1. Antitumor Activity Assessment
A study investigated the antitumor effects of several quinazoline derivatives, including this compound. The results indicated an IC50 value of approximately 10 µM against HCT116 colorectal cancer cells, demonstrating moderate cytotoxicity compared to standard chemotherapeutic agents .
2. Antimicrobial Efficacy
In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate, and how do they differ in methodology?
- Answer : Two primary methods are documented:
- Electrochemical synthesis : Utilizes 2-aminobenzamides with an aluminum/carbon electrode system and acetic acid electrolyte for oxidative cyclization at room temperature . This avoids high temperatures and transition-metal catalysts.
- Acid-catalyzed cyclization : Involves triethyl orthoacetate and sulfuric acid hydrolysis, as seen in analogous quinazolinone syntheses. This method may require elevated temperatures and generates intermediates like diacylhydrazines .
- Comparison : Electrochemical routes offer milder conditions, while traditional cyclization methods may require post-synthetic purification steps.
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement, SHELXT for space-group determination) is widely used due to its robustness in handling small-molecule data. Key parameters include R factors (e.g., R < 0.05 for high-resolution data) and validation of planar deviations in the quinazolinyl core .
Q. What analytical techniques confirm the purity and identity of the compound?
- Answer :
- NMR spectroscopy : H and C NMR verify substituent integration and regiochemistry (e.g., ethyl and acetate moieties).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Quantifies purity, especially for intermediates like diacylhydrazines .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under electrochemical conditions?
- Answer : Key variables include:
- Electrode material : Carbon/aluminum systems enhance electron transfer .
- Electrolyte concentration : Acetic acid at 0.1–0.5 M balances conductivity and side reactions.
- Reaction time : Monitored via TLC to prevent over-oxidation. Yields >80% are achievable with optimized parameters .
Q. What strategies resolve contradictions in XRD data refinement for quinazolinone derivatives?
- Answer : Common issues and solutions:
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density.
- Planarity deviations : Validate quinazolinyl core geometry with SHELXL’s DFIX command to constrain bond lengths/angles .
- Twinned crystals : Employ TWINABS for data scaling and HKLF5 format in SHELXL .
Q. How does structural modification of the quinazolinone core influence biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- 2-Ethyl substitution : Enhances metabolic stability compared to methyl or hydrogen analogs .
- Acetate side chain : Improves solubility and bioavailability, critical for in vivo efficacy .
- Pharmacological assays : Antimicrobial and anticancer activities are tested via MIC (minimum inhibitory concentration) and MTT (cell viability) assays .
Q. What mechanistic pathways explain the cyclization of intermediates to form the quinazolinone ring?
- Answer : Two competing pathways are proposed:
- Path A : Acetyl transfer to the aromatic amino group, forming a hydroxybenzotriazepinone intermediate, followed by acid-catalyzed cyclodehydration .
- Path B : Direct cyclization via nucleophilic attack of the amide nitrogen on the carbonyl carbon, facilitated by protonation .
- Validation : Isotopic labeling (e.g., O) and DFT calculations can distinguish between pathways.
Methodological Notes
- Synthetic Optimization : Always cross-reference electrochemical conditions with traditional methods to assess scalability and cost .
- Data Validation : Use the IUCr CheckCIF tool to ensure XRD data meets publication standards .
- Biological Testing : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
